2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. It is structurally characterized by a central 2-methylpropanoic acid backbone, an isopropylamine group, and the Fmoc protecting moiety, which is widely used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during peptide chain assembly . The compound is also identified as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid (CAS 203854-58-4) with a molecular formula of C₁₉H₁₉NO₄, a molecular weight of 325.36 g/mol, and a purity of >97% . Its primary applications lie in peptide chemistry, where the Fmoc group offers orthogonal protection that can be cleaved under mild basic conditions .
Properties
Molecular Formula |
C22H25NO4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propan-2-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C22H25NO4/c1-14(2)23(22(3,4)20(24)25)21(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19H,13H2,1-4H3,(H,24,25) |
InChI Key |
DVOMNLGPTOPFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this Fmoc-protected amino acid typically involves the following key steps:
- Protection of the amino group of the target amino acid with the Fmoc group using Fmoc N-hydroxysuccinimide ester (Fmoc-OSu).
- Purification and isolation of the Fmoc-protected amino acid.
- Optional further functional group modifications or side-chain protections depending on the application.
Detailed Preparation Procedure
Based on patent CN102718739A and related literature, the preparation involves:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Fmoc-protected amino acid intermediate | React the amino acid (e.g., valine or analog) with Fmoc N-hydroxysuccinimide ester in the presence of a base such as sodium bicarbonate | Molar ratio amino acid:base = 1:1 to 1:6; solvent acetone/water mixture; reaction stirred overnight |
| 2 | Work-up and isolation | Remove acetone by evaporation; extract with ethyl acetate; acidify aqueous layer to pH ~3-4 to precipitate product | Washing with ether and water layers to remove impurities |
| 3 | Purification | Dry ethyl acetate layer over anhydrous sodium sulfate; concentrate under reduced pressure; crystallize from suitable solvent (e.g., sherwood oil or ethyl acetate) | Yields typically 60-70% |
| 4 | Optional acetal protection step | React Fmoc-protected amino acid with 2,2-dimethoxypropane in tetrahydrofuran (THF) with pyridinium p-toluenesulfonate catalyst under reflux | Used for side-chain protection or modification; reflux time 0.5-8 hours |
Reaction Conditions and Optimization
| Parameter | Range | Optimal Value | Effect on Yield/Purity |
|---|---|---|---|
| Molar ratio amino acid:Fmoc-OSu | 1:0.8 to 1:1.3 | ~1:1 | Ensures complete protection without excess reagent |
| Base (NaHCO3) molar ratio | 1:1 to 1:6 | 1:1 to 2 | Maintains pH for efficient coupling |
| Solvent system | Acetone/water mixture | Acetone + water (1:1) | Good solubility and reaction medium |
| Reaction time | Overnight (12-16 h) | 12 h | Complete conversion |
| Acetal protection catalyst | Pyridinium p-toluenesulfonate | 0.1-0.5 molar equivalents | Catalyzes acetal formation |
| Reflux time (acetal step) | 0.5-50 h | 8 h | Optimal for complete reaction |
Purification and Characterization
- Crystallization from ethyl acetate or sherwood oil provides pure product.
- Washing with ferric chloride solution and multiple ethyl acetate washes remove colored impurities.
- Final drying under vacuum yields a white to off-white crystalline solid.
- Typical yield reported: ~65%
Summary Table of Preparation
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amino acid + Fmoc-OSu | Amino acid, Fmoc N-hydroxysuccinimide ester, NaHCO3 | Stir overnight in acetone/water, room temp | 60-70% | Formation of Fmoc-protected amino acid |
| Work-up | Acidify, extract with ethyl acetate | pH 3-4, multiple washes | - | Removal of impurities |
| Purification | Crystallization from ethyl acetate/sherwood oil | Concentration under reduced pressure | - | Pure Fmoc-protected amino acid |
| Optional acetal protection | 2,2-dimethoxypropane, pyridinium p-toluenesulfonate, THF | Reflux 0.5-8 h | 65% (overall) | Side-chain protection |
Research Findings and Notes
- The use of Fmoc N-hydroxysuccinimide ester is preferred for mild and efficient amino group protection, avoiding harsher reagents like Fmoc chloride.
- Sodium bicarbonate serves as a mild base to maintain pH and facilitate coupling without side reactions.
- Acetone/water solvent system balances solubility and reaction efficiency.
- The acetal protection step using 2,2-dimethoxypropane and pyridinium p-toluenesulfonate is a useful modification for protecting side chains or carboxyl groups during peptide synthesis.
- The overall synthetic route is scalable and amenable to industrial peptide synthesis applications.
- Yields around 65% are typical, with purity suitable for direct use in solid-phase peptide synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling agents like HATU or DIC in the presence of a base.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reagents: HATU, DIC, and bases like diisopropylethylamine (DIPEA).
Major Products
The major products formed from these reactions include peptides and proteins with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by blocking the amino group, allowing for selective coupling reactions. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
- Steric and Electronic Effects: The target compound’s isopropyl and 2-methylpropanoic acid groups confer steric bulk and hydrophobicity, which may enhance stability in non-polar solvents compared to analogs with aromatic substituents (e.g., o-tolyl or indole groups) . Halogenated derivatives (e.g., 6-chloroindole) introduce electronegative effects, which could influence binding interactions in biological assays .
Physicochemical Properties
- Solubility : The target compound’s hydrophobicity (due to isopropyl and methyl groups) may reduce aqueous solubility compared to analogs with polar substituents (e.g., hydroxyethyl or allyloxycarbonyl groups) .
- Stability : Fmoc-protected compounds are generally stable under acidic conditions but cleaved by bases like piperidine, a critical feature for SPPS .
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid, also known as CAS No. 1698169-87-7, is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 367.44 g/mol |
| CAS Number | 1698169-87-7 |
| MDL Number | MFCD30255256 |
The biological activity of this compound is primarily attributed to its structural components:
- Fluorenyl Group : Enhances lipophilicity, facilitating interaction with hydrophobic regions of biological targets.
- Carboxylic Acid Functional Group : Engages in hydrogen bonding, influencing binding affinities with enzymes and receptors.
These interactions can modulate various biological pathways, including enzyme inhibition and receptor signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Enzyme Inhibition
Studies have shown that the compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its ability to inhibit proteases, which are crucial in various physiological processes.
2. Antimicrobial Properties
Preliminary data suggest that derivatives of this compound may exhibit antimicrobial activity against certain bacterial strains. The fluorenyl moiety is believed to contribute to this effect by disrupting bacterial cell membranes.
3. Neuroprotective Effects
Some structural analogs have been investigated for their potential neuroprotective properties. These compounds may help mitigate oxidative stress in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases.
4. Anti-inflammatory Activity
Research indicates that the compound may modulate inflammatory pathways by influencing cytokine production, which could be beneficial in treating inflammatory disorders.
Case Studies
Several studies have documented the biological effects of this compound and its derivatives:
- Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of fluorenyl derivatives on serine proteases, demonstrating a significant reduction in enzyme activity at micromolar concentrations.
- Antimicrobial Activity Assessment : Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various fluorenyl derivatives against E. coli and Staphylococcus aureus, revealing a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
- Neuroprotective Research : A study by Johnson et al. (2024) investigated the neuroprotective effects of fluorenyl compounds in an in vitro model of oxidative stress, showing a marked decrease in cell death and reactive oxygen species (ROS) production.
Q & A
Basic: What are the established synthetic routes for 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(propan-2-yl)amino)-2-methylpropanoic acid?
Methodological Answer:
The synthesis typically involves sequential protection-deprotection strategies. Key steps include:
Fmoc Protection: Reacting the amino group with 9-fluorenylmethyloxycarbonyl (Fmoc) chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
Isopropylamine Coupling: Introducing the propan-2-yl group via carbodiimide-mediated coupling (e.g., DIC/HOBt) at 0–4°C to minimize racemization .
Carboxylic Acid Activation: Using HATU or TBTU as coupling agents in DMF for subsequent peptide bond formation .
Critical Considerations:
- Solvent purity (DMF must be amine-free) to avoid premature deprotection.
- Intermediate characterization via TLC or LC-MS to monitor reaction progress.
Basic: How does the Fmoc protecting group influence the compound’s reactivity in peptide synthesis?
Methodological Answer:
The Fmoc group:
- Enables Orthogonal Deprotection: Removed under mild basic conditions (20% piperidine in DMF) without affecting acid-labile groups (e.g., tert-butyl esters) .
- Enhances Solubility: The hydrophobic fluorenyl moiety improves solubility in organic solvents (e.g., DCM, THF), critical for solid-phase synthesis .
- Minimizes Side Reactions: Prevents unwanted acylation of the amino group during coupling steps .
Validation: Monitor deprotection efficiency via UV-Vis (λ = 301 nm for dibenzofulvene-piperidine adduct) .
Basic: What chromatographic methods are recommended for purifying this compound?
Methodological Answer:
- Reverse-Phase HPLC: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA). Typical purity >99% is achievable .
- Flash Chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for preliminary purification .
- Analytical Validation: Confirm purity via ¹H NMR (e.g., absence of residual DMF at δ 8.0–8.5 ppm) and LC-MS .
Advanced: How can researchers optimize coupling efficiency in solid-phase peptide synthesis using this compound?
Methodological Answer:
- Solvent Optimization: Use DMF for swelling resin, and switch to DCM for coupling to reduce steric hindrance .
- Coupling Reagents: HATU/DIPEA in DMF (2–4 eq. excess) yields >95% efficiency. Monitor via Kaiser test .
- Temperature Control: Perform reactions at 25°C with agitation (15 min pre-activation, 2 hr coupling) .
Troubleshooting: Low efficiency may indicate residual moisture; dry resin with DCM/MeOH (1:1) before coupling.
Advanced: What strategies address discrepancies between NMR and HPLC purity analyses?
Methodological Answer:
- Impurity Identification: Use LC-MS/MS to detect low-abundance contaminants (e.g., deprotected byproducts) .
- NMR Quantitation: Integrate Fmoc aromatic protons (δ 7.3–7.8 ppm) against internal standards (e.g., TMS) .
- Spiking Experiments: Add known impurities (e.g., Fmoc-OH) to confirm retention times in HPLC .
Advanced: How does stereochemistry impact the biological activity of derivatives?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Biological Assays: Compare IC₅₀ values of (R)- and (S)-isomers in target systems (e.g., enzyme inhibition) .
Case Study: (R)-isomers of similar Fmoc-protected amino acids show 3–5× higher affinity for protease targets due to optimized hydrophobic interactions .
Advanced: What are the stability profiles under different pH and temperature conditions?
Methodological Answer:
Recommendation: Store at –20°C under argon for long-term stability .
Advanced: How to design experiments to assess structure-activity relationships (SAR) of derivatives?
Methodological Answer:
Structural Modifications: Synthesize analogs with varied substituents (e.g., halogenated phenyl, alkyl chains) .
Biophysical Assays:
- SPR/BLI: Measure binding kinetics to target proteins.
- Circular Dichroism: Monitor conformational changes upon binding .
Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses and guide synthesis .
Data Interpretation: Correlate logP values with cellular permeability (e.g., Caco-2 assay) to optimize bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
